2-(Methylthio)benzophenone
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Overview
Description
2-(Methylthio)benzophenone is an organic compound characterized by the presence of a benzophenone core with a methylthio substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzophenone typically involves the introduction of a methylthio group to the benzophenone structure. One common method is the Friedel-Crafts acylation of benzene with 2-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: 2-(Methylsulfinyl)benzophenone, 2-(Methylsulfonyl)benzophenone.
Reduction: 2-(Methylthio)benzhydrol.
Substitution: 4-Nitro-2-(methylthio)benzophenone, 4-Bromo-2-(methylthio)benzophenone.
Scientific Research Applications
2-(Methylthio)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, such as photoinitiators for UV-curable coatings.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzophenone depends on its specific application. In photoinitiation, for example, the compound absorbs UV light, leading to the formation of reactive intermediates that initiate polymerization. The molecular targets and pathways involved vary based on the context of its use, such as interacting with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Benzophenone: Lacks the methylthio substituent, making it less reactive in certain chemical transformations.
2-(Methylthio)benzhydrol: The reduced form of 2-(Methylthio)benzophenone, with different reactivity and applications.
4-Nitro-2-(methylthio)benzophenone: A nitrated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a carbonyl group and a methylthio substituent, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXZMGHNKSLALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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